Comparative Kinetic Efficiency of Boc-Val-Arg-AMC for Thrombin vs. Boc-Val-Pro-Arg-AMC
Boc-Val-Arg-AMC is cleaved by thrombin but exhibits substantially lower catalytic efficiency compared to the tripeptidyl substrate Boc-Val-Pro-Arg-AMC. The kcat value for Boc-Val-Arg-AMC is 0.032 s⁻¹, which is >3,000-fold lower than the 105 s⁻¹ reported for Boc-Val-Pro-Arg-AMC [1][2]. This kinetic distinction is attributed to the absence of a proline residue in the P2 position, which is known to optimize the substrate's fit within the thrombin active site. Consequently, Boc-Val-Arg-AMC is not a suitable replacement for Boc-Val-Pro-Arg-AMC in high-sensitivity thrombin activity assays.
| Evidence Dimension | Turnover number (kcat) |
|---|---|
| Target Compound Data | 0.032 s⁻¹ |
| Comparator Or Baseline | Boc-Val-Pro-Arg-AMC: 105 s⁻¹ |
| Quantified Difference | ~3,280-fold lower kcat for Boc-Val-Arg-AMC |
| Conditions | Thrombin activity assay; specific buffer conditions not provided in the cited vendor datasheet [1][2] |
Why This Matters
For thrombin assays requiring maximum sensitivity, the ~3,280-fold lower turnover number of Boc-Val-Arg-AMC renders it an inferior choice compared to Boc-Val-Pro-Arg-AMC.
- [1] GLPBIO. Boc-Val-Arg-AMC·HCl Product Datasheet. Accessed 2026. View Source
- [2] GLPBIO. Boc-Val-Pro-Arg-AMC Product Datasheet. Accessed 2026. View Source
